REACTION_CXSMILES
|
[Br:1][C:2]1[C:9]([F:10])=[CH:8][C:5]([CH:6]=O)=[C:4](F)[CH:3]=1.[CH3:12][O:13][C:14](=[O:17])[CH2:15][SH:16]>C(#N)C>[CH3:12][O:13][C:14]([C:15]1[S:16][C:4]2[CH:3]=[C:2]([Br:1])[C:9]([F:10])=[CH:8][C:5]=2[CH:6]=1)=[O:17]
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=O)C=C1F)F
|
Name
|
TEA
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
920 mg
|
Type
|
reactant
|
Smiles
|
COC(CS)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to afford crude product
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel (5% ethyl acetate in hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC2=C(S1)C=C(C(=C2)F)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 102.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |